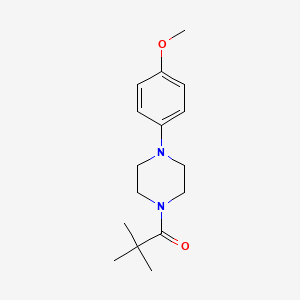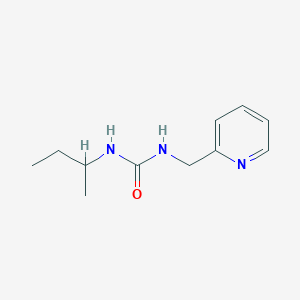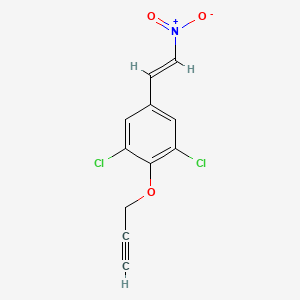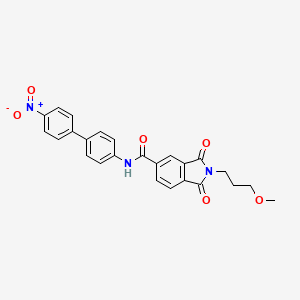
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and has been shown to inhibit the enzyme responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been linked to a reduction in addictive behaviors and other neurological disorders.
Mécanisme D'action
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide works by inhibiting the enzyme responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been linked to a reduction in addictive behaviors and other neurological disorders. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to modulate the activity of glutamate receptors in the brain, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which has been linked to a reduction in addictive behaviors and other neurological disorders. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to modulate the activity of glutamate receptors in the brain, which may also contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in lab experiments is its specificity for the enzyme responsible for the breakdown of GABA in the brain. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied and has a well-established safety profile. However, one limitation of using N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide. One area of interest is the potential use of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, there is interest in developing more potent and selective inhibitors of the enzyme responsible for the breakdown of GABA in the brain, which may lead to more effective treatments for addiction and other neurological disorders. Finally, there is interest in exploring the potential use of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in combination with other drugs, such as antidepressants and antipsychotics, to enhance its therapeutic effects.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders. In preclinical studies, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to reduce cocaine and alcohol self-administration in rats and monkeys. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to reduce the craving and relapse associated with cocaine addiction in human clinical trials.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-16(22)11-15(17(21)12-6-3-2-4-7-12)18(23)20-14-9-5-8-13(19)10-14/h2-10,15,17H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOAXIYEECTGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)



![N~2~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4703178.png)



![2-ethoxy-4-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4703231.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4703239.png)

![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4703258.png)